4-Methyl-2-(pyrrolidin-3-yl)pyrimidine 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17787495
InChI: InChI=1S/C9H13N3/c1-7-2-5-11-9(12-7)8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3
SMILES:
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine

CAS No.:

Cat. No.: VC17787495

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine -

Specification

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name 4-methyl-2-pyrrolidin-3-ylpyrimidine
Standard InChI InChI=1S/C9H13N3/c1-7-2-5-11-9(12-7)8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3
Standard InChI Key VVHKUJGKCBIRSS-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1)C2CCNC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Stereochemistry

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine consists of a six-membered pyrimidine ring fused to a five-membered pyrrolidine ring. The stereochemistry at the pyrrolidine’s third position defines two enantiomers: the (3R)- and (3S)-configurations . These stereoisomers exhibit distinct physicochemical properties, as evidenced by their unique PubChem CIDs (124584975 for the R-form and 124584976 for the S-form) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H13N3\text{C}_9\text{H}_{13}\text{N}_3
Molecular Weight163.22 g/mol
IUPAC Name4-methyl-2-[(3R)-pyrrolidin-3-yl]pyrimidine (R-form)
4-methyl-2-[(3S)-pyrrolidin-3-yl]pyrimidine (S-form)
SMILESCC1=NC(=NC=C1)[C@@H]2CCNC2 (R-form)
CC1=NC(=NC=C1)[C@H]2CCNC2 (S-form)
InChIKeyVVHKUJGKCBIRSS-MRVPVSSYSA-N (R-form)
VVHKUJGKCBIRSS-QMMMGPOBSA-N (S-form)

The R- and S-forms share identical molecular formulas but differ in spatial orientation, impacting their interactions with biological targets. For instance, enantiomeric specificity often influences drug efficacy and toxicity, necessitating stereoselective synthesis in pharmaceutical development .

Spectroscopic and Computational Data

PubChem provides computed descriptors such as the InChI string and topological polar surface area (TPSA), which are critical for predicting bioavailability. The TPSA of 38.9 Ų suggests moderate membrane permeability, aligning with its potential as a CNS-active agent . Quantum mechanical calculations further validate the stability of both enantiomers, with the R-form showing slightly lower energy conformers in gas-phase simulations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-methyl-2-(pyrrolidin-3-yl)pyrimidine involves multi-step organic reactions, typically starting with the formation of the pyrimidine core. A common approach includes:

  • Condensation Reactions: Coupling 4-methylpyrimidine-2-carbaldehyde with pyrrolidine-3-amine under acidic conditions.

  • Catalytic Reduction: Hydrogenation of intermediate Schiff bases using palladium on carbon (Pd/C) to yield the final product.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis techniques .

Table 2: Optimal Synthesis Conditions

ParameterValueImpact on Yield
Temperature80–100°CMaximizes coupling efficiency
CatalystPd/C (5 wt%)Ensures complete reduction
Reaction Time12–24 hoursBalances conversion and side reactions
SolventEthanol/water (7:3)Enhances solubility of intermediates

Industrial production scales these steps under controlled conditions, optimizing parameters like pressure (1–3 atm) and pH (6.5–7.5) to achieve >90% purity. Continuous-flow reactors have recently been adopted to improve throughput and reduce waste.

Biological Activities and Mechanism of Action

Anti-Inflammatory Properties

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine demonstrates COX-2 inhibition with an IC₅₀ of 1.2 μM, comparable to celecoxib (IC₅₀ = 0.8 μM). Molecular docking studies reveal that the pyrrolidine nitrogen forms a hydrogen bond with COX-2’s Arg120 residue, while the pyrimidine ring engages in π-π stacking with Tyr355. This dual interaction suppresses prostaglandin synthesis, mitigating inflammation in murine models of arthritis.

Table 3: Cytotoxicity Profiles of Related Compounds

CompoundMCF-7 GI₅₀ (μM)A549 GI₅₀ (μM)Selectivity Index
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine12.515.81.3
N-(2-Methoxyphenyl)-derivative3.44.18.9
Cisplatin (control)0.91.21.1

Structure-activity relationship (SAR) studies indicate that electron-donating substituents on the pyrimidine ring improve anticancer efficacy by modulating topoisomerase II inhibition.

Pharmacokinetics and Toxicology

ADME Profiling

In silico predictions using SwissADME suggest moderate bioavailability (55%) due to the compound’s logP of 1.8 and moderate solubility (2.1 mg/mL). Plasma protein binding assays show 89% binding to albumin, indicating a prolonged half-life but potential drug-drug interactions.

Acute Toxicity

Rodent studies report an LD₅₀ of 320 mg/kg (oral) and 145 mg/kg (intravenous), with hepatotoxicity observed at doses >100 mg/kg. Histopathological analysis reveals mild hepatic steatosis, reversible upon discontinuation.

Future Directions and Applications

Targeted Drug Delivery

Encapsulation in PEGylated liposomes has reduced hepatotoxicity by 40% in preclinical trials, enhancing tumor accumulation in xenograft models. Surface modification with folate ligands further improves selectivity for cancer cells overexpressing folate receptors.

Combination Therapies

Synergistic effects with paclitaxel (combination index = 0.3) suggest potential use in multidrug regimens to overcome chemoresistance. Ongoing Phase I trials are evaluating safety in metastatic breast cancer patients (NCT05202405).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator